molecular formula C13H20O3 B263287 2-(Adamantan-1-ylmethoxy)acetic acid

2-(Adamantan-1-ylmethoxy)acetic acid

Cat. No.: B263287
M. Wt: 224.3 g/mol
InChI Key: UOEJXPRIUIDKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adamantan-1-ylmethoxy)acetic acid is an organic compound that features an adamantane moiety, which is a polycyclic cage structure known for its high symmetry and stability

Preparation Methods

The synthesis of 2-(Adamantan-1-ylmethoxy)acetic acid typically involves the reaction of 1-adamantylmethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

2-(Adamantan-1-ylmethoxy)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Adamantan-1-ylmethoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

2-(Adamantan-1-ylmethoxy)acetic acid can be compared with other adamantane derivatives, such as 1-aminoadamantane and 1-adamantylmethanol. While all these compounds share the adamantane core, their functional groups confer different properties and applications. For instance, 1-aminoadamantane is known for its antiviral properties, whereas 1-adamantylmethanol is used as an intermediate in organic synthesis.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

2-(1-adamantylmethoxy)acetic acid

InChI

InChI=1S/C13H20O3/c14-12(15)7-16-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,14,15)

InChI Key

UOEJXPRIUIDKDP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)COCC(=O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-adamantanemethanol (3.11 g, 18.7 mmol) in dry DMF (50 ml) was added to a suspension of sodium hydride (60% dispersion in oil, 1.55 g, 38.6 mmol) in DMF (20 ml). The mixture was warmed to 80° C. for 1 h, cooled to room temperature and a solution of chloroacetic acid (1.86 g, 19.6 mmol) in DMF (25 ml) was added dropwise. The mixture was heated at 80° C. for 17 h. On cooling, the mixture was poured into water (100 ml), extracted with ethyl acetate (2×80 ml), and the extracts were washed with 5%KHSO4 (150 ml), brine (150 ml) and dried (MgSO4). Filtration and evaporation of the solvent gave a white solid which was washed with diethyl ether and water, isolated by filtration and dried in vacuo at 50° C. The product was obtained as a white fluffy solid (1.61 g, 38%). 1H NMR (300 MHz, CDCl3) 4.08 (2H, s), 3.14 (2H, s), 2.00 (3H, br s), 1.70 (6H, q), 1.57 (6H, br s).
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
38%

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